Disodium hexahydroxoplatinate

Description

Historical Context and Evolution of Platinum Coordination Chemistry Research

The study of platinum coordination chemistry has a rich history, dating back to the 18th century. mdpi.com Early research laid the groundwork for understanding the nature of metal-ligand bonding. The 20th century saw a surge in research, largely driven by the discovery of the anticancer properties of cisplatin, a platinum(II) complex. nih.govresearchgate.net This discovery spurred extensive investigation into platinum compounds, including the more kinetically inert platinum(IV) complexes. westernsydney.edu.auub.edu Initially, research focused heavily on ammine and halide ligands. However, in recent decades, there has been a growing interest in platinum complexes with other types of ligands, including oxygen-donor ligands like hydroxo groups, to modulate the electronic and steric properties of the metal center. acs.org

Significance of Hydroxo Ligands in Platinum(IV) Chemistry

Hydroxo ligands play a crucial role in the chemistry of platinum(IV) complexes. Their presence significantly influences the compound's properties, including its stability, solubility, and reactivity. The strong electron-donating nature of the hydroxo ligand affects the electronic structure of the platinum center, influencing its reduction potential. ub.edu Platinum(IV) complexes are often considered prodrugs that are activated by reduction to the cytotoxic platinum(II) species. acs.orgrsc.org The ease of this reduction is modulated by the nature of the axial ligands, with the trend for ease of reduction being Cl > OAc > OH. ub.edu The hydroxo ligands in complexes like cis,cis,trans-[Pt(NH3)2Cl2(OH)2] are nucleophilic, allowing for reactions with various electrophiles, a key strategy in the synthesis of more complex platinum(IV) prodrugs. nih.gov

Overview of Disodium (B8443419) Hexahydroxoplatinate as a Research Compound

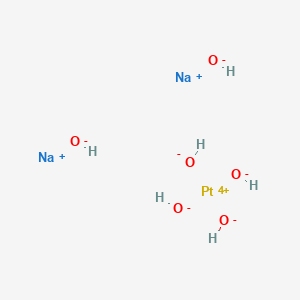

Disodium hexahydroxoplatinate, with the chemical formula Na₂[Pt(OH)₆], is a key compound in the study of platinum(IV) hydroxo complexes. It is a yellow to orange powder that serves as a versatile precursor in various chemical syntheses. chemimpex.comsamaterials.com The compound is characterized by a central platinum(IV) ion octahedrally coordinated to six hydroxide (B78521) ligands, with two sodium ions providing charge balance. Its solubility in aqueous solutions makes it a valuable starting material in several applications. chemimpex.com

Key properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 12325-31-4 |

| Molecular Formula | Na₂[Pt(OH)₆] |

| Molecular Weight | 343.1 g/mol |

| Appearance | Yellow to orange powder |

| Melting Point | 150 °C (decomposes) |

Data sourced from multiple references. samaterials.comvwr.com

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, exploring its synthesis, structure, and applications. A primary area of investigation is its use as a precursor for the synthesis of platinum-based catalysts for reactions such as hydrogenation and oxidation. Its role in the preparation of platinum nanoparticles and other advanced materials is also a significant field of study. metu.edu.tr Furthermore, its utility in electroplating and electroforming is well-documented. google.com The thermal decomposition of this compound, which yields sodium platinate (Na₂PtO₃), is another area of research interest due to its relevance in the synthesis of mixed metal oxides. researchgate.netnih.govresearchgate.net Spectroscopic studies, including vibrational spectroscopy, have been employed to understand the structure and bonding within the hexahydroxoplatinate(IV) anion. acs.orgnih.govtandfonline.com

The synthesis of this compound typically involves the alkaline hydrolysis of platinum(IV) precursors, such as hexachloroplatinic acid or sodium hexachloroplatinate(IV), in an aqueous solution of sodium hydroxide. wikipedia.org The reaction conditions, including pH and temperature, are crucial for obtaining high purity and yield. A new polymorph of the compound has been synthesized by the direct reaction of PtO₂ with an excess of NaOH solution under elevated oxygen pressure. researchgate.net

The crystal structure of this compound has been determined to be trigonal, belonging to the P-3 space group. nih.govresearchgate.net The structure consists of layers of edge-sharing Pt(OH)₆ and Na(OH)₆ octahedra. researchgate.net

Detailed crystallographic data for a common polymorph of Na₂[Pt(OH)₆] is presented below:

| Crystal System | Space Group | a (Å) | c (Å) |

| Trigonal | P-3 | 5.7984(8) | 4.6755(9) |

Data sourced from multiple references. nih.govresearchgate.net

Properties

CAS No. |

12325-31-4 |

|---|---|

Molecular Formula |

H6NaO6Pt- |

Molecular Weight |

320.12 g/mol |

IUPAC Name |

sodium;platinum(4+);hexahydroxide |

InChI |

InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |

InChI Key |

VYZACKRNWQFYLJ-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Disodium Hexahydroxoplatinate

Established Synthetic Routes from Platinum(IV) Precursors

The synthesis of disodium (B8443419) hexahydroxoplatinate predominantly originates from platinum(IV) precursors, most notably hexachloroplatinic acid and its derivatives, as well as platinum(IV) chloride. These methods leverage the susceptibility of the platinum(IV) center to nucleophilic attack by hydroxide (B78521) ions, leading to the sequential replacement of ligands with hydroxyl groups.

Alkaline Hydrolysis of Hexachloroplatinic Acid Derivatives

The most common and well-established method for the preparation of disodium hexahydroxoplatinate is the alkaline hydrolysis of hexachloroplatinic acid (H₂PtCl₆) or its sodium salt, sodium hexachloroplatinate(IV) (Na₂PtCl₆). This process involves treating an aqueous solution of the hexachloroplatinate(IV) species with a strong base, typically sodium hydroxide (NaOH).

This reaction proceeds through a series of ligand exchange steps where the chloride ions are progressively replaced by hydroxide ions. The process is typically carried out by heating the reaction mixture to drive the hydrolysis to completion. The resulting this compound, being less soluble in the highly alkaline and high ionic strength medium, can be precipitated and isolated.

A typical laboratory-scale synthesis involves dissolving hexachloroplatinic acid in water and slowly adding a concentrated solution of sodium hydroxide with stirring. The mixture is then heated, often at or near boiling, for a period to ensure complete hydrolysis. Upon cooling, the this compound precipitates as a yellow to brownish solid.

Reaction of Platinum(IV) Chloride with Strong Bases

An alternative, though less commonly cited, route involves the direct reaction of platinum(IV) chloride (PtCl₄) with a strong base like sodium hydroxide. Platinum(IV) chloride is first dissolved in a suitable solvent, and then a stoichiometric excess of sodium hydroxide solution is added to facilitate the formation of the hexahydroxo complex.

The reaction can be summarized as: PtCl₄ + 6NaOH → Na₂[Pt(OH)₆] + 4NaCl

This method also relies on the principle of ligand substitution, where the chloride ligands are displaced by hydroxide ions in a basic environment. The reaction conditions, such as temperature and concentration, are crucial for achieving a high yield and purity of the desired product.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several key reaction parameters. These include the pH of the reaction medium, the operating temperature, and the stoichiometric ratio of the reactants.

Influence of pH on Product Formation Kinetics and Equilibrium

The pH of the reaction medium is a critical factor governing both the rate of formation and the equilibrium position of the this compound synthesis. The hydrolysis of the [PtCl₆]²⁻ anion is a stepwise process, with each step involving the replacement of a chloride ion by a hydroxide ion. The rate of each of these substitution steps is highly dependent on the hydroxide ion concentration, and therefore, the pH.

Higher pH values (i.e., higher concentrations of NaOH) generally lead to faster reaction rates by increasing the concentration of the nucleophilic hydroxide ions. This accelerates the displacement of the chloride ligands. However, extremely high pH values can also influence the solubility of the product and may lead to the formation of other platinum-hydroxy species or platinum oxide precipitates if not carefully controlled.

| pH Range | Effect on Reaction Kinetics | Effect on Equilibrium | Potential Issues |

| Mildly Alkaline (pH 8-10) | Slow reaction rate, incomplete hydrolysis may occur. | Equilibrium may not fully favor product formation. | Low yield of the desired product. |

| Strongly Alkaline (pH 11-13) | Favorable reaction kinetics, leading to faster product formation. | Equilibrium strongly favors the formation of Na₂[Pt(OH)₆]. | Optimal range for high yield and purity. |

| Very Strongly Alkaline (pH > 13) | Very rapid reaction. | Increased risk of forming undesired byproducts or platinum oxide precipitates. Solubility of the product may be affected. |

Temperature Control in Batch Synthesis and Continuous Flow Reactors

Temperature is another crucial parameter that significantly influences the kinetics of the synthesis reaction. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

In traditional batch synthesis , the reaction mixture is typically heated to elevated temperatures, often near the boiling point of the aqueous solution (around 100-110 °C). This provides the necessary activation energy for the ligand exchange reactions to proceed at a practical rate. Maintaining a consistent temperature throughout the batch is important for ensuring uniform product quality.

| Temperature (°C) | Effect on Reaction Rate | Considerations for Batch Synthesis |

| Room Temperature (20-25) | Very slow; may take an impractically long time for completion. | Not suitable for efficient synthesis. |

| Moderate (50-80) | Increased reaction rate compared to room temperature. | May be used to control the reaction more slowly and potentially improve selectivity. |

| High (90-110) | Rapid reaction rate, leading to shorter synthesis times. | Common practice for achieving high conversion in a reasonable timeframe. Requires careful monitoring to prevent solvent loss and ensure safety. |

Continuous flow reactors offer a more modern and potentially advantageous approach to the synthesis of this compound. In a flow system, reactants are continuously pumped through a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). This methodology allows for precise control over reaction parameters, including temperature, residence time, and mixing. The enhanced heat and mass transfer characteristics of flow reactors can lead to improved reaction efficiency, higher yields, and better product consistency compared to batch processes. While specific applications to this compound are not extensively detailed in public literature, the principles of flow chemistry are applicable and could offer significant benefits for industrial-scale production.

Stoichiometric Ratio Effects of Reactants on Product Selectivity

The molar ratio of the reactants, specifically the ratio of sodium hydroxide to the platinum(IV) precursor, is a key determinant of product selectivity and yield. A stoichiometric amount of NaOH is required to replace all six chloride ligands and to form the sodium salt of the hexahydroxo complex.

The balanced chemical equation for the reaction with hexachloroplatinic acid suggests a minimum of 8 moles of NaOH per mole of H₂PtCl₆. However, in practice, a significant excess of sodium hydroxide is often used.

Effects of Varying NaOH to H₂PtCl₆ Molar Ratio:

| NaOH:H₂PtCl₆ Ratio | Effect on Product Formation | Potential Outcomes |

| Stoichiometric (8:1) | May result in incomplete hydrolysis. | The reaction may not go to completion, leading to a mixture of partially substituted chlorohydroxo-platinate(IV) species and lower yields of the desired product. |

| Moderate Excess (e.g., 10:1 to 20:1) | Drives the reaction towards completion. | Ensures a sufficiently high hydroxide concentration to facilitate complete ligand exchange, leading to higher yields and purity of Na₂[Pt(OH)₆]. |

| Large Excess (>20:1) | Generally ensures complete reaction. | While effective, a very large excess may increase production costs and the amount of waste generated. It can also affect the solubility and precipitation of the product. |

Using a significant excess of NaOH helps to maintain a high pH throughout the reaction, which, as discussed, favors both the kinetics and the equilibrium of the desired reaction. This ensures that the formation of the fully substituted hexahydroxo complex is maximized, thereby enhancing the selectivity for this compound over intermediate chlorohydroxo-platinate(IV) species.

Advanced Purification Strategies for Research-Grade Compound

Achieving a high degree of purity is essential for the application of this compound in research and catalysis, where even trace impurities can significantly impact experimental outcomes. Advanced purification strategies focus on the removal of residual reactants, byproducts, and other contaminants.

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. For this compound, a polar inorganic salt, the choice of solvent is critical. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general principles for inorganic complexes can be applied.

A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its ionic nature, highly polar solvents are primary candidates.

Potential Recrystallization Solvents and Techniques:

Aqueous Systems: A concentrated aqueous solution of sodium hydroxide could serve as a potential solvent for recrystallization. The crude this compound could be dissolved in a minimal amount of hot, concentrated NaOH solution. Upon slow cooling, the purified compound would crystallize, leaving behind more soluble impurities in the mother liquor.

Mixed-Solvent Systems: A mixture of water and a miscible organic solvent in which the compound is insoluble, such as ethanol (B145695) or acetone, could also be employed. The crude product would be dissolved in a minimum volume of hot water, and the organic solvent would then be added dropwise until the solution becomes turbid. Subsequent gentle heating to redissolve the precipitate, followed by slow cooling, can induce the formation of high-purity crystals.

The effectiveness of recrystallization is dependent on factors such as the rate of cooling, agitation, and the solvent-to-solute ratio. Slow cooling generally promotes the formation of larger, purer crystals.

Table 1: Potential Recrystallization Solvent Systems for this compound

| Solvent System | Rationale |

|---|---|

| Concentrated NaOH Solution | Common-ion effect may reduce solubility at lower temperatures, enhancing yield. |

| Water/Ethanol | Ethanol can decrease the polarity of the solvent, inducing precipitation of the ionic compound. |

A significant challenge in the synthesis of research-grade this compound is the removal of residual ions from the starting materials and byproducts.

Chloride (Cl⁻) Ions: The primary byproduct of the synthesis from hexachloroplatinate is sodium chloride (NaCl). Due to its high solubility in water, simple washing of the precipitated Na₂[Pt(OH)₆] with deionized water can be ineffective. Washing the precipitate with a solvent in which NaCl is more soluble than the product, such as methanol, has been suggested as a method to reduce chloride contamination.

Excess Sodium (Na⁺) and Hydroxide (OH⁻) Ions: The synthesis is conducted in a highly alkaline solution, leading to the presence of excess Na⁺ and OH⁻ ions in the crude product. Thorough washing of the filtered product with a minimal amount of cold, deionized water can help reduce these surface-adsorbed ions. However, excessive washing should be avoided to prevent significant loss of the product due to its own solubility.

Ion Exchange Chromatography: For applications requiring exceptionally low levels of ionic impurities, ion exchange chromatography presents a powerful purification technique. A solution of crude this compound could be passed through a cation exchange resin to capture excess Na⁺ ions, and subsequently through an anion exchange resin to remove Cl⁻ ions nih.govresearchgate.netlanxess.com. The selection of the appropriate resin and elution conditions is crucial to ensure the selective removal of impurities without affecting the desired complex. For instance, specialized chelating resins are effective in separating platinum group metals from solutions containing various ions lanxess.com.

Table 2: Summary of Strategies for Residual Ion Management

| Ion/Byproduct | Management Strategy | Principle |

|---|---|---|

| Chloride (Cl⁻) | Washing with methanol | Differential solubility |

| Excess Sodium (Na⁺) | Washing with cold deionized water; Cation exchange chromatography | Removal of surface contaminants; Selective ion capture |

Reproducibility Studies in Laboratory and Scaled Synthesis

The reproducibility of a synthetic protocol is a cornerstone of chemical research and manufacturing, ensuring that consistent product quality can be achieved across different batches and scales.

Laboratory-Scale Reproducibility: At the laboratory scale, the reproducibility of this compound synthesis can be influenced by subtle variations in reaction conditions. Factors such as the precise control of temperature, the rate of addition of reactants, and the efficiency of stirring can affect the particle size distribution, crystallinity, and purity of the final product. Systematic studies to establish robust operating parameters are essential. An interlaboratory study on the synthesis of other complex coordination compounds has highlighted the challenges in achieving reproducibility, emphasizing the high sensitivity to minor changes in synthesis conditions nih.gov.

Challenges in Scaled Synthesis: Scaling up the synthesis of this compound from the laboratory bench to a larger industrial scale presents several challenges inherent to precipitation and crystallization processes.

Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more complex than in a small flask. Inadequate mixing can lead to localized areas of high supersaturation, resulting in uncontrolled precipitation and a broader particle size distribution.

Heat Transfer: The management of heat during the exothermic neutralization reaction and subsequent boiling and cooling steps becomes more critical at a larger scale. Efficient heat transfer is necessary to maintain uniform temperature profiles and control the crystallization process.

Solid-Liquid Separation and Washing: The filtration and washing of larger quantities of precipitate can be more challenging. Ensuring uniform and efficient removal of the mother liquor and wash solutions is vital for obtaining a pure product.

To address these challenges, a thorough understanding of the crystallization kinetics and the influence of process parameters is required. Process analytical technology (PAT) can be employed to monitor key parameters in real-time, allowing for better control and ensuring batch-to-batch consistency. While specific scale-up studies for this compound are not widely published, general principles for scaling up precipitation processes in stirred-tank reactors are applicable and focus on maintaining consistent supersaturation levels and mixing characteristics researchgate.net.

Table 3: Factors Affecting Reproducibility in Synthesis

| Factor | Laboratory Scale | Scaled Synthesis |

|---|---|---|

| Temperature Control | Relatively straightforward with standard lab equipment. | Requires efficient heat exchange systems to manage reaction exotherms and ensure uniform temperature. |

| Mixing Efficiency | High degree of homogeneity is easily achievable. | Potential for inhomogeneous mixing, affecting nucleation and crystal growth. Requires optimized impeller design and stirring rates. |

| Reactant Addition | Precise control over addition rates is possible. | Dosing strategies need to be carefully designed to avoid localized high concentrations. |

| Filtration and Washing | Simple and efficient. | Can be a bottleneck; requires specialized equipment for large-scale solid-liquid separation and effective washing. |

Advanced Spectroscopic and Diffractional Characterization of Disodium Hexahydroxoplatinate

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the case of disodium (B8443419) hexahydroxoplatinate, single-crystal XRD studies have been instrumental in precisely defining its solid-state architecture.

Confirmation of Octahedral Pt(IV) Coordination Geometry

XRD analysis unequivocally confirms the +4 oxidation state of the platinum center and its coordination to six hydroxide (B78521) ligands, forming a nearly perfect octahedral [Pt(OH)₆]²⁻ anion. researchgate.net The platinum atom resides at the center of the octahedron, with the six oxygen atoms of the hydroxyl groups situated at the vertices. This arrangement is characteristic of many Pt(IV) complexes and is a key determinant of the compound's reactivity and stability.

Lattice Parameter Determination and Crystal System Analysis

Disodium hexahydroxoplatinate has been shown to crystallize in the trigonal crystal system. researchgate.netmaterialsproject.org Detailed single-crystal X-ray diffraction studies have identified the space group as P-3. researchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. A second polymorph, representing a different stacking arrangement of the layers, has also been identified, indicating the potential for structural diversity in this compound. researchgate.net

| Parameter | Value | Crystal System | Space Group |

| a | 5.7984(8) Å | Trigonal | P-3 |

| c | 4.6755(9) Å | Trigonal | P-3 |

| α, β | 90° | Trigonal | P-3 |

| γ | 120° | Trigonal | P-3 |

| Table 1: Crystallographic data for this compound from single-crystal XRD analysis. researchgate.net |

Vibrational Spectroscopy for Ligand Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds within a molecule. By analyzing the vibrational modes, it is possible to identify functional groups and probe the strength and nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy of Hydroxyl Stretching Modes (~3600 cm⁻¹)

The infrared spectrum of this compound is dominated by a broad and intense absorption band in the region of 3400–3500 cm⁻¹. unicamp.br This band is characteristic of the stretching vibrations (ν) of the O-H bonds in the hydroxyl ligands. The broadening of this band is indicative of extensive hydrogen bonding within the crystal lattice, which is consistent with the layered structure determined by XRD. The presence of this strong absorption confirms the identity of the hydroxyl ligands coordinated to the platinum center.

Raman Spectroscopy for Metal-Oxygen Vibrational Bands (500–600 cm⁻¹)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3400–3500 | ν(O-H) stretching of hydroxyl groups |

| Raman | ~517 | ν(Pt-O) stretching |

| Raman | ~656 | δ(Pt-OH) deformation |

| Table 2: Key vibrational bands and their assignments for this compound. unicamp.br |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Validation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netnffa.eu For this compound (Na₂Pt(OH)₆), XPS is a critical tool for validating the formal +4 oxidation state of the platinum center. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top few atomic layers of the material. researchgate.netbris.ac.uk

Platinum 4f₇/₂ Binding Energy Analysis for Pt⁴⁺ State Confirmation

The core-level binding energy of an element is sensitive to its oxidation state and local chemical environment. For platinum, the Pt 4f region of the XPS spectrum, which consists of a doublet (Pt 4f₇/₂ and Pt 4f₅/₂ due to spin-orbit coupling), is particularly diagnostic. The higher oxidation state of Pt(IV) leads to a greater positive charge on the platinum atom, which increases the binding energy of the core electrons compared to lower oxidation states like Pt(II) or Pt(0).

In the case of this compound, the key indicator for the presence of Pt⁴⁺ is the binding energy of the Pt 4f₇/₂ peak. Research indicates that Pt 4f₇/₂ binding energies in the range of approximately 74–75 eV are characteristic of the Pt⁴⁺ oxidation state. This is significantly higher than the binding energies for metallic platinum (Pt⁰), typically found around 71.0-71.2 eV, and Pt(II) species, which appear at intermediate values. xpsdatabase.net For instance, the reference value for PtO₂ is cited as 74.9 eV. xpsdatabase.net The analysis of the Pt 4f spectrum for Na₂Pt(OH)₆ is expected to show a primary Pt 4f₇/₂ peak within this 74-75 eV range, providing direct evidence for the successful synthesis of the Pt(IV) complex. nih.gov

Table 1: Typical Pt 4f₇/₂ Binding Energies for Different Platinum Oxidation States

| Chemical State | Typical Pt 4f₇/₂ Binding Energy (eV) | Reference |

| Pt(0) (metal) | 71.0 - 71.2 | xpsdatabase.net |

| Pt(II) (e.g., PtO) | 72.4 - 72.7 | xpsdatabase.netresearchgate.net |

| Pt(IV) (e.g., PtO₂, Na₂Pt(OH)₆) | 74.0 - 75.0 | xpsdatabase.net |

Note: Binding energies can vary slightly depending on instrument calibration and the specific chemical environment.

Oxygen 1s and Sodium 1s Core-Level Spectroscopy

Complementing the platinum analysis, the O 1s and Na 1s core-level spectra provide further characterization of the compound's structure.

The Oxygen 1s (O 1s) spectrum is particularly informative for confirming the presence of hydroxyl (OH⁻) ligands. The O 1s peak for hydroxyl groups is typically found at a binding energy of approximately 531.8 eV. mpg.decore.ac.uk This is distinct from the binding energies for oxygen in metal oxides (around 530 eV) or in adsorbed water molecules (around 533.1 eV). mpg.decore.ac.uk Therefore, a dominant peak at ~531.8 eV in the O 1s spectrum of Na₂Pt(OH)₆ would confirm that the oxygen present is predominantly in the form of hydroxyl ligands coordinated to the platinum center.

The Sodium 1s (Na 1s) spectrum serves to confirm the presence of the sodium counter-ions. The binding energy for Na 1s is expected to be consistent with sodium in an ionic salt. Studies of sodium-containing compounds show the Na 1s peak appearing at distinct energy levels that confirm its presence. researchgate.net Analysis of the peak's position helps verify the elemental composition and stoichiometry of the compound.

Advanced X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides detailed information about the electronic structure and local atomic environment of a specific element in a material. mdpi.comsemanticscholar.org It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure

The XANES region, which encompasses the absorption edge and the region up to ~50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comsynchrotron.org.pl For platinum compounds, the Pt L₃-edge XANES is commonly studied.

A key feature of the Pt L₃-edge XANES spectrum is the "white line," a sharp peak at the absorption edge corresponding to the electronic transition from a 2p core level to unoccupied 5d states. synchrotron.org.plnih.gov The intensity, or height, of this white line is directly related to the number of vacancies in the 5d orbitals. rsc.org Since Pt(IV) has a 5d⁶ electronic configuration (four vacancies), it exhibits a significantly more intense white line than Pt(II), which has a 5d⁸ configuration (two vacancies). nih.govrsc.org Studies on H₂[Pt(OH)₆], a close structural analog, and other Pt(IV) complexes confirm that the strong white line is a definitive spectroscopic signature of the Pt(IV) oxidation state. synchrotron.org.plnih.gov The energy position of the absorption edge for Pt(IV) is also shifted to higher energies compared to that of Pt(II). synchrotron.org.plrsc.org

Table 2: XANES Pt L₃-edge Features for Pt(II) vs. Pt(IV)

| Feature | Pt(II) Complex | Pt(IV) Complex (e.g., Na₂Pt(OH)₆) | Rationale |

| White Line Intensity | Lower | Higher | Pt(IV) has more unoccupied 5d states (5d⁶) than Pt(II) (5d⁸). nih.govrsc.org |

| Absorption Edge Energy | Lower Energy | Higher Energy | Higher oxidation state increases the binding energy of core electrons. synchrotron.org.pl |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

The EXAFS region extends from ~50 eV to ~1000 eV above the absorption edge. The oscillations in this region result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.comsemanticscholar.org

For this compound, EXAFS analysis of the Pt L₃-edge is used to confirm the octahedral coordination of the [Pt(OH)₆]²⁻ anion. The analysis would reveal a single primary scattering path corresponding to the platinum-oxygen (Pt-O) bonds. Fitting the EXAFS data allows for the precise determination of:

Pt-O bond distance: The average distance between the central platinum atom and the oxygen atoms of the six surrounding hydroxyl ligands.

Coordination Number (CN): The number of nearest-neighbor oxygen atoms, which is expected to be six for the octahedral [Pt(OH)₆]²⁻ complex.

This data provides a direct measurement of the local structure around the platinum atom, confirming the hexahydroxo coordination environment. researchgate.net

Chemical Reactivity, Stability, and Mechanistic Pathways of Disodium Hexahydroxoplatinate

Reduction Reactions and Platinum Metal Deposition Mechanisms

The reduction of the hexahydroxoplatinate(IV) ion to elemental platinum is a cornerstone of its application in forming platinum coatings and catalysts. This process involves the transfer of four electrons to the Pt(IV) center, leading to the formation of platinum metal (Pt(0)). The mechanism of this reduction is critical in controlling the morphology, purity, and catalytic activity of the resulting platinum deposit.

Disodium (B8443419) hexahydroxoplatinate is utilized in electroless platinum plating, a method for depositing a uniform layer of platinum onto a substrate without the use of an external electrical current. google.comepo.org The process relies on a controlled chemical reduction reaction within a plating solution. As a water-soluble platinum compound, it readily dissolves to form a platinum complex in the plating bath. google.com This complex is more easily reduced compared to the strong platinum complexes formed with agents like ethylenediamine (B42938) or ammonia, which are common in conventional plating solutions. google.com

The electroless plating bath typically contains the disodium hexahydroxoplatinate as the platinum source, a reducing agent, and often a complexing agent to stabilize the solution. google.comepo.org The reduction of the platinum complex and its subsequent deposition occur catalytically on the surface of the substrate.

| Component | Function | Example Compounds |

| Platinum Source | Provides Pt(IV) ions for reduction | This compound, Hexahydroxoplatinic acid |

| Reducing Agent | Donates electrons to reduce Pt(IV) to Pt(0) | Sodium borohydride (B1222165), Hydrazine (B178648) monohydrate, Formalin, Glucose, Formic acid salts |

| Complexing Agent | Stabilizes the platinum ions in solution | Organic acids (e.g., malic acid), Diethylenetriamine |

| pH Adjuster | Maintains optimal pH for the plating reaction | Sodium hydroxide (B78521), Sulfuric acid |

This table outlines the typical components of an electroless platinum plating bath and their functions.

Organic acids are often included in electroless platinum plating solutions containing hexahydroxoplatinate. google.comepo.org These acids can act as complexing agents, modulating the reactivity of the platinum complex and enhancing the stability of the plating bath. google.com By forming intermediate complexes, organic acids can influence the reduction potential of the Pt(IV) species and control the rate of platinum deposition, leading to more uniform and adherent coatings. Organic acids are integral to cellular redox metabolism, where they participate in processes involving the transfer of electrons and protons, which is analogous to their function in a chemical reduction bath. nih.govresearchgate.net

The use of weak reducing agents, such as formalin, glucose, and formic acid salts, is advantageous in these systems. google.comepo.org Unlike strong reducing agents like sodium borohydride or hydrazine, which can cause rapid, uncontrolled decomposition of the plating solution, weaker agents allow for a more controlled deposition process. epo.org This controlled reduction is possible because the hexahydroxoplatinate complex is relatively easy to reduce compared to more stable platinum complexes used in other plating formulations. google.com The primary byproducts of these weaker reducing agents are often carbon dioxide and water, which are less hazardous than the byproducts of hydrazine. epo.org

A significant challenge in electroless plating is the parasitic reaction of hydrogen evolution, where the reducing agent reacts to produce hydrogen gas. This can lead to a variety of problems, including poor deposit quality, voids in the coating, and instability of the plating bath. The selection of the reducing agent plays a crucial role in minimizing this side reaction.

Formalin, glucose, and formates are noted for generating less hydrogen compared to conventional reducing agents like hydrazine monohydrate and sodium borohydride. epo.org By choosing a reducing agent whose potential is closely matched to that of the platinum complex, the efficiency of the platinum deposition can be maximized while suppressing hydrogen evolution. Platinum itself is an excellent catalyst for the hydrogen evolution reaction, which underscores the importance of controlling the reaction conditions to favor metal deposition. proplate.comresearchgate.netrsc.org The optimization of the platinum layer is critical for enhancing durability and performance in applications like hydrogen production systems. proplate.com

| Reducing Agent | Relative Strength | Hydrogen Evolution | Primary Byproducts |

| Sodium Borohydride | Strong | High | Borates, Hydrogen |

| Hydrazine Monohydrate | Strong | High | Nitrogen, Water |

| Formalin | Weak | Low | Carbon Dioxide, Water |

| Glucose | Weak | Low | Gluconic acid, Carbon Dioxide |

| Sodium Formate | Weak | Low | Carbon Dioxide, Water |

This table compares common reducing agents used in electroless plating, highlighting the advantages of weaker agents in minimizing hydrogen evolution.

Thermal Decomposition Pathways and Intermediate Species

The thermal stability of this compound is a critical factor in its handling and in applications where it is a precursor for catalysts prepared by calcination. The decomposition process involves the removal of hydroxyl groups and the reduction of the platinum center, ultimately leading to the formation of platinum metal or its oxides.

Upon heating, this compound undergoes a series of transformations. While specific studies on the thermal decomposition of Na₂[Pt(OH)₆] are not extensively detailed in the provided results, the behavior of other platinum salts provides insight into the expected pathway. Generally, the decomposition of platinum complexes at elevated temperatures in an oxidizing atmosphere leads to the formation of platinum oxides. shokubai.orgnist.gov

The decomposition likely proceeds through the loss of water molecules from the coordinated hydroxyl groups, forming intermediate platinum oxo- or hydroxo-species. With increasing temperature, these intermediates are converted to platinum(IV) oxide (PtO₂). Studies on the thermal decomposition of other platinum compounds, such as hexachloroplatinic acid, show a reduction to metallic platinum, which can then be re-oxidized at higher temperatures, particularly on oxide supports like alumina. shokubai.org The formation of stable surface oxides on platinum, including PtO₂, is observed at elevated temperatures in the presence of oxygen. nist.govnist.gov The thermal decomposition of PtO₂ to PtO and subsequently to metallic platinum has also been reported. nist.gov

Expected Thermal Decomposition Pathway:

Na₂[Pt(OH)₆] → Intermediate Oxo/Hydroxo-species + H₂O → Na₂O + PtO₂ + H₂O → Na₂O + Pt + O₂

This proposed pathway is a general representation, and the exact intermediate species and transition temperatures would require specific experimental investigation.

The presence of residual ions, either from the synthesis of the this compound or from the plating bath, can have a significant impact on the properties of the final platinum material. For instance, in the preparation of supported platinum catalysts, the nature of the support material and the presence of residual ions can influence the final state of the platinum. On supports like alumina, platinum species can interact with the support, leading to re-oxidation at high temperatures. shokubai.org

In catalytic applications, residual ions can act as poisons, deactivating the catalyst. mdpi.com For example, even small amounts of certain elements can catalyze side reactions or block active sites on the platinum surface, reducing its efficiency. mdpi.com In the context of supported catalysts, residual sodium ions from the precursor could potentially alter the acidic or basic properties of the support material, thereby influencing the catalytic reaction. The presence of ionic liquids or other additives during synthesis or deposition can also leave residues that affect the thermal decomposition behavior and the surface properties of the resulting platinum. nih.gov Therefore, thorough washing and purification steps are often crucial in the preparation of high-purity platinum materials from this compound.

Ligand Exchange and Substitution Reaction Kinetics

This compound, Na₂[Pt(OH)₆], is a platinum(IV) coordination complex. Platinum(IV) centers, characterized by a d⁶ electron configuration, form low-spin octahedral complexes that are generally considered kinetically inert. nih.gov This inertness means that ligand substitution reactions proceed slowly compared to their platinum(II) counterparts. nih.govsemanticscholar.org The substitution of the hydroxyl ligands in the hexahydroxoplatinate anion is typically challenging and often requires forcing conditions. nih.gov The mechanism for such exchanges on octahedral Pt(IV) complexes is substantially more difficult compared to the associative pathways common for square-planar Pt(II) complexes. nih.govsemanticscholar.org

Optimizing ligand substitution on the [Pt(OH)₆]²⁻ anion involves overcoming a significant kinetic barrier. Several strategies can be employed to facilitate these reactions:

High Ligand Concentration: Employing a large excess of the incoming ligand can shift the reaction equilibrium towards the product side, favoring the substitution process. This is a common strategy for driving reactions of kinetically inert centers. nih.gov

Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation energy of the substitution process. This can significantly increase the reaction rate, although it may also lead to undesirable side reactions or decomposition.

Photochemical Activation: Irradiation with light of a suitable wavelength, particularly in the UV-visible region corresponding to ligand-to-metal charge transfer (LMCT) bands, can promote the substitution. This photo-activation can lead to a temporary reduction of the Pt(IV) center, making it more labile, or directly excite the complex to a reactive state.

Use of Catalysts: While less common for simple ligand exchange, certain catalysts might facilitate the reaction. For instance, the presence of a Pt(II) species can sometimes catalyze substitution on a Pt(IV) center through a redox-mediated pathway, though this is more established for complexes with halide ligands. nih.gov

Kinetic studies are essential for elucidating the mechanism of ligand substitution reactions. For a reaction involving the substitution of a hydroxyl ligand in [Pt(OH)₆]²⁻ by an incoming ligand (L), the rate can be monitored over time. The reaction rate's dependence on the concentration of the complex and the incoming ligand helps determine the rate law.

Studies on analogous Pt(IV) complexes have shown that reaction rates are influenced by the electron-withdrawing power and steric hindrance of the ligands. nih.gov For the hexahydroxoplatinate ion, kinetic analysis would likely involve monitoring the disappearance of the reactant or the appearance of the product using spectroscopic methods.

The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation. By measuring the rate constant at several different temperatures, an Arrhenius plot (ln(k) versus 1/T) can be constructed. The slope of this plot is used to determine the activation energy (Ea) of the reaction, providing insight into the energy barrier of the substitution process.

Representative Data for a Hypothetical Ligand Substitution Reaction The following table contains illustrative data for the substitution of one hydroxyl ligand on [Pt(OH)₆]²⁻, demonstrating the expected temperature dependence of the rate constant.

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 323 | 1.5 x 10⁻⁵ | -11.10 | 0.00310 |

| 333 | 4.2 x 10⁻⁵ | -10.08 | 0.00300 |

| 343 | 1.1 x 10⁻⁴ | -9.12 | 0.00292 |

| 353 | 2.7 x 10⁻⁴ | -8.22 | 0.00283 |

From such data, an Arrhenius plot would be generated to calculate the activation energy, a critical parameter for understanding the reaction's kinetic profile.

Hydrolytic Stability and Acidic Degradation Studies

The stability of this compound in aqueous solutions is a key aspect of its chemistry, particularly its resistance to hydrolysis and degradation under acidic conditions.

The six hydroxyl ligands play a crucial role in the stability of the [Pt(OH)₆]²⁻ anion. Platinum(IV) complexes with axial hydroxide ligands are generally less susceptible to reduction compared to those with chloride or carboxylate ligands. nih.gov This inherent stability is due to the strong Platinum-Oxygen bond and the electronic properties of the hydroxide ligand.

To assess the long-term stability of this compound, controlled aging studies can be performed. These experiments involve dissolving the compound in a specific solvent (typically deoxygenated water) and maintaining it under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature for an extended period.

The purpose of the inert atmosphere is to prevent oxidative degradation or reactions with atmospheric carbon dioxide, which could form carbonate species. Over time, aliquots of the solution would be analyzed to detect any changes in the parent compound. Potential degradation pathways that could be investigated in such a study include:

Olation: A condensation reaction between two [Pt(OH)₆]²⁻ ions, where a hydroxyl ligand from one complex displaces a hydroxyl group from another, forming a μ-hydroxo-bridged dimer and releasing a water molecule.

Oxolation: Further condensation of hydroxo-bridged species to form more stable μ-oxo bridges.

These studies provide critical data on the shelf-life and intrinsic stability of the compound in solution.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. spectroscopyonline.com These methods allow for the direct observation of reactant consumption, intermediate formation, and product generation, providing detailed mechanistic and kinetic insights. youtube.comspringernature.com

Several spectroscopic methods could be applied to monitor reactions involving this compound:

UV-Visible Spectroscopy: This technique is used to monitor changes in the electronic transitions within the complex. Platinum(IV) complexes often exhibit ligand-to-metal charge transfer (LMCT) bands. nih.gov During a ligand substitution reaction, the replacement of hydroxyl ligands with a different ligand would alter the position and intensity of these bands, allowing the reaction to be followed kinetically. nih.gov

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the bonds within a molecule. researchgate.net The Pt-O bonds of the hexahydroxoplatinate ion have characteristic vibrational frequencies. During a reaction, the disappearance of these Pt-O bands and the appearance of new bands corresponding to the new platinum-ligand bond can be monitored. In situ IR or Raman spectroscopy can provide direct structural information about the species present in the reaction vessel. springernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum complexes. The chemical shift of ¹⁹⁵Pt is highly sensitive to the coordination environment of the platinum nucleus. As the hydroxyl ligands are substituted, the ¹⁹⁵Pt chemical shift would change significantly, allowing for the unambiguous identification and quantification of different platinum species in the solution.

Applicability of In Situ Spectroscopic Techniques

| Spectroscopic Technique | Information Provided | Suitability for [Pt(OH)₆]²⁻ Reactions |

| UV-Visible Spectroscopy | Monitors changes in electronic structure (LMCT bands). nih.gov | Excellent for kinetic analysis of ligand substitution where the incoming ligand alters the electronic spectrum. |

| Raman Spectroscopy | Tracks changes in vibrational modes (e.g., Pt-O stretching). springernature.com | Useful for identifying species in aqueous solutions and monitoring the formation/disappearance of specific bonds. |

| Infrared (IR) Spectroscopy | Also tracks vibrational modes, providing structural information. researchgate.net | Can be challenging in aqueous media due to strong water absorption but effective with techniques like Attenuated Total Reflectance (ATR). |

| ¹⁹⁵Pt NMR Spectroscopy | Provides detailed information on the Pt coordination sphere and allows for quantification of different species. | Highly specific and quantitative for tracking the evolution of platinum-containing species throughout a reaction. |

By employing these in situ methods, a comprehensive understanding of the kinetics, mechanisms, and stability of this compound can be achieved.

UV-Vis Spectroscopy for Tracking Platinum Oxidation State Changes

UV-Visible spectroscopy is a valuable tool for monitoring changes in the electronic structure of the platinum center in this compound, which are indicative of alterations in its oxidation state. The hexahydroxoplatinate(IV) complex, [Pt(OH)₆]²⁻, exhibits a characteristic UV absorption spectrum.

A study reporting the UV absorption spectra of various platinum compounds provides insight into the electronic transitions of the hexahydroxoplatinate(IV) anion. The spectrum of a 0.3 mM solution of Na₂[Pt(OH)₆] displays a prominent absorption band in the ultraviolet region. researchgate.netmdpi.com This absorption is attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron from a p-orbital of the hydroxide ligand is excited to a vacant d-orbital of the platinum(IV) center.

Interactive Data Table: UV-Vis Absorption Maxima of Hexahydroxoplatinate(IV)

| Compound | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Na₂[Pt(OH)₆] | ~215 | Not Reported | researchgate.netmdpi.com |

| H₂[Pt(OH)₆] | ~215 | Not Reported | researchgate.netmdpi.com |

Note: The molar absorptivity was not specified in the provided source. The peak position is estimated from the graphical data.

Changes in the position and intensity of this absorption band can signify a change in the oxidation state of the platinum. For instance, upon reduction of Pt(IV) to Pt(II) or Pt(0), a significant shift or disappearance of the characteristic LMCT band is expected, as the electronic structure of the metal center is fundamentally altered. This spectroscopic handle allows for the real-time monitoring of redox reactions involving this compound.

EXAFS for Real-Time Structural Changes during Catalysis

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic structure of the platinum center in this compound, both in its stable form and during chemical transformations. EXAFS provides information on the coordination number, bond distances, and the nature of the atoms surrounding the central platinum atom.

For the hexahydroxoplatinate(IV) ion, EXAFS data would be expected to confirm the octahedral coordination of the platinum atom by six oxygen atoms from the hydroxide ligands. The Pt-O bond distance is a key parameter that can be precisely determined. Any changes in the coordination environment, such as ligand exchange or the formation of polynuclear species, would be reflected in the EXAFS spectrum.

During catalytic processes, in situ EXAFS can be employed to track the structural evolution of the platinum species in real-time. For example, if this compound is used as a catalyst precursor, EXAFS can monitor the transformation of the [Pt(OH)₆]²⁻ ion into the active catalytic species, providing insights into the mechanism of catalyst formation and deactivation.

Hypothetical Data Table: Expected EXAFS Parameters for [Pt(OH)₆]²⁻

| Parameter | Expected Value |

| Coordination Number (Pt-O) | 6 |

| Pt-O Bond Distance (Å) | ~2.0 - 2.1 |

| Debye-Waller Factor (σ²) | Dependent on temperature and structural disorder |

Note: This table presents expected values based on typical Pt(IV)-O bond lengths and the known coordination of the complex. Precise values would need to be determined experimentally.

The combination of UV-Vis spectroscopy and EXAFS provides a comprehensive approach to studying the chemical reactivity, stability, and mechanistic pathways of this compound. While UV-Vis offers insights into the electronic changes of the platinum center, EXAFS reveals the detailed structural transformations at the atomic level.

Catalytic Applications and Catalysis Research Methodologies

Disodium (B8443419) Hexahydroxoplatinate as a Precursor for Platinum-Based Catalysts

The utility of disodium hexahydroxoplatinate as a precursor stems from its chemical properties that allow for the generation of highly active platinum species. Upon thermal decomposition or chemical reduction, it yields platinum in various forms, including metallic nanoparticles and oxides, which are the active components in many catalytic systems. acs.org The salts of the hexahydroxoplatinate ion are recognized as convenient precursors for creating platinum mixed oxides, such as Na₂PtO₃, and other electrocatalytic materials through thermolysis under relatively mild conditions. acs.org

This compound is employed in the synthesis of both supported and unsupported platinum nanocatalysts. Supported catalysts, where platinum nanoparticles are dispersed on a high-surface-area material, are common in industrial applications.

Supported Nanocatalysts: A key application is the preparation of platinum single-atom catalysts (SACs). In one method, SACs were synthesized on an activated carbon support via incipient wetness impregnation using an aqueous solution of Na₂Pt(OH)₆. acs.org This technique allows for a high dispersion of platinum, maximizing the number of active sites. The resulting catalysts have been evaluated in reactions such as acetylene (B1199291) hydrochlorination. acs.org Similarly, solutions of hexahydroxoplatinate, formed by reacting hexachloroplatinic acid with sodium hydroxide (B78521), have been used to deposit platinum nanoparticles onto tungsten carbide supports, yielding catalysts with platinum particle sizes around 3 nm. acs.org

Unsupported Nanocatalysts: The compound is also used to create unsupported platinum nanoparticles. For instance, in applications designed to mitigate stress corrosion cracking in boiling water reactors, platinum nanoparticles are deposited in-situ. This is achieved through the hydrolysis and condensation of a Na₂Pt(OH)₆ solution injected directly into the reactor's feed water stream. researchgate.net

Table 1: Synthesis of Platinum Catalysts from Na₂Pt(OH)₆ Precursor

| Catalyst Type | Support Material | Synthesis Method | Target Application | Reference |

|---|---|---|---|---|

| Platinum Single-Atom Catalyst (Pt SAC) | Activated Carbon (AC) | Incipient Wetness Impregnation | Acetylene Hydrochlorination | acs.org |

| Platinum Nanoparticles | Tungsten Carbide | Slurry deposition and boiling | General Catalysis | acs.org |

| Unsupported Platinum Nanoparticles | None (in-situ deposition) | Hydrolysis and Condensation | Stress Corrosion Cracking Mitigation | researchgate.net |

Controlling the size and shape (morphology) of platinum nanoparticles is critical for tuning their catalytic activity and selectivity. While direct studies detailing morphological control starting specifically from Na₂Pt(OH)₆ are specific to certain methods, research on the closely related platinic acid, H₂Pt(OH)₆, provides significant insights. Since Na₂Pt(OH)₆ is the sodium salt of platinic acid, these findings are highly relevant.

Electrochemical methods, such as pulse potential deposition, using a platinic acid (H₂Pt(OH)₆) precursor, have demonstrated effective control over nanoparticle morphology. By carefully manipulating deposition parameters such as the pH of the plating solution, the electrical potential, pulse duration, and duty cycle, it is possible to control the size, shape, and loading of the deposited platinum nanoparticles on various supports. This chlorine-free deposition method avoids contamination that can impair catalyst performance, yielding high-density nanoparticle arrays with high surface area and catalytic activity.

Role in Homogeneous and Heterogeneous Catalytic Reactions

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants (e.g., dissolved in a solution), and heterogeneous, where the catalyst exists in a different phase (e.g., a solid catalyst in a liquid or gas reaction). Platinum catalysts derived from this compound are typically solid materials, such as nanoparticles on a carbon support, and are used to catalyze reactions in liquid or gaseous phases. Therefore, they function as heterogeneous catalysts . libretexts.orglibretexts.orgmasterorganicchemistry.com This configuration is highly advantageous for industrial processes as it allows for easy separation of the catalyst from the product mixture, enabling catalyst recycling and ensuring product purity.

The hydrogenation of unsaturated carbon-carbon bonds is a fundamental reaction in organic synthesis, and platinum is one of the most effective metals for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com Catalysts derived from Na₂Pt(OH)₆ are active in these reactions.

Research into alkanethiolate-capped platinum nanoparticles, which can be synthesized from H₂Pt(OH)₆ or Na₂Pt(OH)₆, has demonstrated their effectiveness in the hydrogenation of activated alkynes. acs.org For example, in the hydrogenation of methyl propiolate, these nanoparticles achieved complete conversion to the corresponding alkane, methyl propanoate. acs.org The study highlighted that the synthesis of these nanoparticles is more favorable when starting with a platinum(IV) source like hexahydroxoplatinate compared to a platinum(II) source. acs.org Such catalysts also show excellent stability, being recyclable for multiple reaction cycles without significant loss of activity. acs.org

Platinum catalysts are also pivotal in a wide range of oxidation reactions. tue.nlresearchgate.netnih.gov These catalysts facilitate the addition of oxygen or removal of hydrogen from a molecule, processes that are central to the synthesis of many valuable chemicals. The use of Na₂Pt(OH)₆ as a precursor is relevant in the context of preparing catalysts for these oxidation processes.

For example, platinum catalysts supported on various materials are studied for the wet oxidation of organic compounds like phenol (B47542) and various organic acids. researchgate.net Furthermore, platinum-based catalysts are critical for preferential CO oxidation (PROX), a reaction essential for purifying hydrogen streams for fuel cells. Research in this area has utilized Na₂Pt(OH)₆ as a reference compound in X-ray absorption fine structure (EXAFS) analysis to understand the nature of the Pt-O bonds that are crucial for the catalytic cycle. nii.ac.jp Studies on the partial oxidation of ethanol (B145695) have also referenced Na₂Pt(OH)₆ in the characterization of platinum oxide species. tue.nl

Fundamental Studies on Catalytic Activity, Selectivity, and Turnover Frequency

The performance of a catalyst is quantified by its activity, selectivity, and turnover frequency (TOF). Activity relates to the rate of reaction, selectivity describes the catalyst's ability to produce a desired product over others, and TOF measures the number of substrate molecules converted per active site per unit time.

Recent studies on platinum single-atom catalysts (SACs) prepared from various precursors, including Na₂Pt(OH)₆, have provided specific data on their catalytic performance. In the hydrochlorination of acetylene, a Pt SAC derived from Na₂Pt(OH)₆ on an activated carbon support exhibited a specific initial turnover frequency. acs.org At a reaction temperature of 473 K, its activity was found to be comparable to the benchmark catalyst derived from H₂PtCl₆. acs.org This demonstrates that the chlorine-free precursor can produce catalysts with competitive performance.

In the field of alkyne hydrogenation, the initial TOF for the conversion of methyl propiolate using alkanethiolate-capped platinum nanoparticles was calculated to be 30.9 per active site per hour, indicating efficient catalytic performance even at room temperature. acs.org These fundamental studies are essential for understanding the structure-activity relationships that govern catalyst efficiency and for designing more advanced materials.

Table 2: Catalytic Performance and Turnover Frequency (TOF) of Catalysts Derived from Hexahydroxoplatinate Precursors

| Reaction | Catalyst | Substrate | Turnover Frequency (TOF) | Key Finding | Reference |

|---|---|---|---|---|---|

| Acetylene Hydrochlorination | 0.2 wt% Pt SAC on Activated Carbon | Acetylene | ~18 molVCM · molPt⁻¹ · h⁻¹ (at 473 K) | Activity is comparable to benchmark catalysts derived from H₂PtCl₆. | acs.org |

| Alkyne Hydrogenation | Thiol-capped Pt Nanoparticles (Pt-SC₁₂) | Methyl propiolate | 30.9 h⁻¹ | Achieved full hydrogenation to the corresponding alkane at room temperature. | acs.org |

Reaction Rate Enhancement and Mechanistic Investigations

Catalysts derived from this compound have demonstrated the ability to significantly increase reaction rates. For instance, in the hydrogenation of alkenes, these catalysts have shown high selectivity and turnover frequency, making them valuable for industrial applications.

Mechanistic studies are crucial for understanding how these catalysts function and for the rational design of more efficient catalysts. nih.govnih.gov Researchers employ various techniques to probe the reaction pathways.

Kinetic Studies : Monitoring reaction rates under different conditions, such as varying substrate concentrations and temperatures, helps in elucidating the kinetics of the catalytic process.

Spectroscopic Techniques : In situ spectroscopy, including Nuclear Magnetic Resonance (NMR), can be used to observe the catalyst and reaction intermediates directly during the reaction. nih.gov For example, ³¹P NMR has been used to monitor the reaction of norbornene and 4-trifluoromethylphenol catalyzed by a platinum complex, revealing the formation of new phosphorus-containing species. nih.gov

Mechanistic Pathways : Detailed investigations into hydrofunctionalization reactions have suggested a plausible pathway involving an unusual dissociation and re-association of an electron-deficient ligand to form an alkene-bound "donor-acceptor" type intermediate. nih.govnih.gov This insight helps to explain the high reactivity of the catalytic system. nih.govnih.gov

| Mechanistic Investigation Technique | Application Example | Key Findings |

| ³¹P NMR Spectroscopy | Monitoring the platinum-catalyzed reaction of norbornene and 4-trifluoromethylphenol. nih.gov | Appearance of new peaks indicating the formation of intermediates. nih.gov |

| Kinetic Studies | Investigating hydrogenation of alkenes. | Determination of reaction rates, selectivity, and turnover frequency. |

| In Situ Spectroscopy (General) | Tracking changes in the platinum oxidation state during catalysis. | Provides real-time information on the catalyst's electronic structure. |

Catalyst Design Principles for Specific Chemical Transformations

The design of highly efficient catalysts is a key area of research. For platinum-based catalysts, including those derived from this compound, the focus is often on creating "donor-acceptor" type complexes. nih.govnih.gov These catalysts have proven to be highly effective in both hydroalkoxylation and hydroamination reactions of unactivated alkenes under mild conditions. nih.gov The design accommodates a wide variety of substrates with different substitution patterns. nih.govnih.gov

The fundamental principles guiding the design of such catalysts involve understanding the electronic and steric effects of the ligands surrounding the platinum center. These principles are essential for developing new catalysts with enhanced activity and selectivity for specific chemical transformations. nih.govrsc.org

Catalyst Stability, Deactivation, and Regeneration Studies

A critical aspect of industrial catalysis is the stability and lifespan of the catalyst. Catalyst deactivation can lead to significant economic losses due to reduced efficiency and the need for replacement. kaust.edu.sa Research into catalysts derived from this compound addresses these challenges.

Investigation of Catalyst Poisoning by Residual Ions (e.g., Na⁺, OH⁻)

A specific challenge related to the use of this compound as a catalyst precursor is the presence of residual sodium (Na⁺) and hydroxide (OH⁻) ions. These ions can act as catalyst poisons, negatively impacting the catalyst's performance. Therefore, a post-reaction washing step is often necessary to remove these residual ions and prevent poisoning. The decomposition of the compound itself at temperatures around 150°C, forming platinum dioxide intermediates, is another factor to consider in catalyst stability. chembk.com

General mechanisms of catalyst deactivation are also relevant and include:

Sintering : The agglomeration of metal particles at high temperatures, leading to a loss of active surface area. catalysts.comammoniaknowhow.com

Coking : The deposition of carbonaceous materials on the catalyst surface, which can block active sites. ammoniaknowhow.comdicp.ac.cn

Thermal Degradation : Structural changes in the catalyst or its support due to high temperatures. kaust.edu.saammoniaknowhow.com

Strategies for Enhancing Catalyst Lifetime and Durability

Several strategies are being explored to improve the longevity and durability of catalysts. While some of these are general principles in catalysis, they are applicable to platinum catalysts derived from this compound.

Regeneration Techniques : Deactivated catalysts can sometimes be regenerated to restore their activity. Common methods include:

Oxidation : Using air or ozone to burn off coke deposits. dicp.ac.cn Treatment with ozone can be effective at lower temperatures compared to air. dicp.ac.cn

Gasification : Employing carbon dioxide or steam to remove coke. dicp.ac.cn

Hydrogen Treatment : This can be an effective strategy to recover the original catalytic activity after certain types of deactivation. kaust.edu.sa

Modification of Catalyst Support : The interaction between the platinum nanoparticles and the support material is crucial for stability. Modifying the support material, for example, by controlling the concentration of oxygen vacancies in oxide supports, can help stabilize the nanoparticles and prevent coalescence, thereby extending the catalyst's life. fz-juelich.de

Process Optimization : Controlling reaction conditions, such as temperature and pressure, can minimize thermal degradation and sintering. catalysts.com

| Deactivation Mechanism | Cause | Mitigation/Regeneration Strategy |

| Poisoning | Residual Na⁺ and OH⁻ ions from the precursor. | Post-synthesis washing of the catalyst. |

| Sintering | High operating temperatures causing metal particle agglomeration. ammoniaknowhow.com | Modifying the catalyst support; controlling reaction temperature. catalysts.comfz-juelich.de |

| Coking | Deposition of carbon on the catalyst surface. ammoniaknowhow.comdicp.ac.cn | Regeneration through oxidation (air, O₃) or gasification (CO₂, H₂O). dicp.ac.cn |

| Thermal Degradation | Structural changes due to excessive heat. kaust.edu.saammoniaknowhow.com | Careful control of reaction and regeneration temperatures. catalysts.com |

Electrocatalytic Applications

This compound is also a key precursor in the synthesis of materials for electrocatalysis. One notable application is in the creation of silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr In this synthesis, this compound is preferred over other platinum sources like chloroplatinic acid because the lower electronegativity of the hydroxide (OH⁻) ligand facilitates the reduction of platinum ions. metu.edu.tr

These Ag-Pt core-shell nanowires exhibit high electrocatalytic activity and stability, making them suitable for applications such as electrochemical sensors for hydrogen peroxide (H₂O₂). metu.edu.tr The conformal platinum shell not only provides the catalytic activity but also enhances the chemical and electrochemical stability of the silver nanowire core. metu.edu.tr The resulting nanocomposite electrodes have shown potential in energy storage applications like supercapacitors. metu.edu.tr Further research is exploring their use as electrode materials for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). metu.edu.tr

Applications in Advanced Materials Science and Nanotechnology

Platinum Nanoparticle Synthesis and Morphological Control

The synthesis of platinum nanoparticles (PtNPs) with controlled characteristics is fundamental for their application in catalysis, electronics, and medicine. The choice of the platinum precursor is a critical factor that dictates the final properties of the nanoparticles.

Disodium (B8443419) hexahydroxoplatinate is utilized as a precursor for the synthesis of platinum-based catalysts and for the deposition of metallic platinum. chemimpex.com It is particularly noted for its role in electroless platinum plating solutions, where its high solubility and reducibility are advantageous. In these processes, it can form stable platinum complexes that efficiently deposit metallic platinum when combined with reducing agents.

A significant application of disodium hexahydroxoplatinate is as a platinum source in the creation of nanostructures on other materials. For instance, it has been chosen over more common platinum precursors like chloroplatinic acid (H₂PtCl₆) or potassium hexachloroplatinate (K₂PtCl₆) for depositing platinum onto silver nanowires. metu.edu.tr The rationale for this choice lies in the lower electronegativity of the hydroxide (B78521) (OH⁻) ligand compared to chloride (Cl⁻) ligands, which facilitates the reduction of the platinum(IV) ions. metu.edu.tr The synthesis process can involve preparing the precursor by dissolving platinum powder in aqua regia to form chloroplatinic acid, which is then reacted with sodium hydroxide to yield this compound. google.com

The characteristics of the platinum precursor, along with other reaction parameters, significantly influence the morphology of the resulting nanoparticles. The control over nanoparticle size, shape, and distribution is paramount as these features determine their catalytic activity and other physical properties. mdpi.comresearchgate.net

Research has shown that various factors in the synthesis process, including the specific reducing agent used, the reaction temperature, and the concentration of the platinum compound, can be modulated to control the final morphology of the PtNPs. mdpi.com For example, weak reducing agents can lead to a slower formation of metal atoms, which can be favorable for controlling the size and shape of the nanoparticles. d-nb.info The choice of precursor, such as this compound with its specific ligands and reduction potential, plays a direct role in the nucleation and growth kinetics of the nanoparticles. metu.edu.trresearchgate.net The interaction between the precursor and stabilizing agents also affects the final particle morphology, which can range from spherical to cubic, octahedral, and tetrahedral shapes. researchgate.netresearchgate.net

| Factor | Influence on Nanoparticle Characteristics |

| Precursor Type | The ligands (e.g., OH⁻ vs. Cl⁻) affect the reduction potential and ease of Pt ion reduction, influencing growth kinetics. metu.edu.tr |

| Reducing Agent | The strength of the reducing agent impacts the rate of metal atom formation, which is crucial for size and morphology control. mdpi.comd-nb.info |

| Temperature | Reaction temperature affects the kinetics of nucleation and growth, thereby influencing the final size and shape of the nanoparticles. mdpi.com |

| Concentration | The concentration of the platinum precursor can alter the size distribution and final dimensions of the synthesized nanoparticles. mdpi.com |

Integration into Composite Materials and Advanced Films

The incorporation of platinum species, derived from precursors like this compound, into polymer matrices can lead to the development of composite materials with enhanced properties.

Sodium alginate, a natural polysaccharide, is widely used for creating biodegradable films, but its applications can be limited by properties such as high brittleness. nih.gov The incorporation of additives is a common strategy to improve the mechanical characteristics of these films. nih.govmdpi.com

Studies have demonstrated that integrating this compound into sodium alginate films can significantly enhance their mechanical properties. Specifically, experimental results have shown a marked improvement in the tensile strength and elasticity of sodium alginate composites containing the platinum compound when compared to control films without it. This enhancement makes the resulting composite films more robust and durable. americanelements.com The improvement of mechanical properties in polymer films through the addition of inorganic components is a well-documented approach, with various nanomaterials being used to increase tensile strength and other physical characteristics. tandfonline.compatsnap.com

| Composite Film | Additive | Observed Mechanical Property Enhancement |

| Sodium Alginate Film | This compound | Marked improvement in tensile strength and elasticity. |

| Sodium Alginate Film | Glycerol-Silicate (GS) plasticizer | Improved tensile strength with up to 25 wt% GS loading. mdpi.com |

| Sodium Alginate Film | Dragon Fruit Peel Powder & MgO Nanoparticles | Tensile strength increased by up to 645.13%. tandfonline.com |

The enhancement of mechanical properties in polymer composites is fundamentally linked to the interactions occurring at the molecular level between the polymer matrix and the integrated additive. rsc.org In the case of sodium alginate films containing this compound, the improved tensile strength and elasticity are attributed to the molecular-level interaction between the polymer matrix and the platinum particles.

These interactions can involve the formation of hydrogen bonds or other non-covalent interactions between the functional groups of the polymer (like the carboxyl and hydroxyl groups in sodium alginate) and the platinum species. mdpi.com Such interactions can lead to a more stable network structure within the composite material, effectively reinforcing the polymer matrix. mdpi.commdpi.com The adsorption of polymer chains onto the surface of the filler particles can restrict their mobility, leading to a stiffer and stronger material. rsc.orgmdpi.com

Fabrication of Core-Shell Nanostructures

Core-shell nanostructures, which consist of a core material encapsulated by a shell of a different material, are of great interest due to their tunable properties and potential applications in catalysis, sensing, and optoelectronics. metu.edu.trgoogle.com

This compound has been effectively used as a precursor for the fabrication of core-shell nanostructures. A notable example is the creation of silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr In this process, pre-synthesized silver nanowires (the core) are introduced into an aqueous solution containing this compound. metu.edu.tr By heating the mixture, a galvanic exchange reaction is induced between the silver core and the platinum ions in the solution, resulting in the formation of a conformal platinum nanocrystal shell on the surface of the silver nanowires. metu.edu.tr This method demonstrates the utility of this compound in precisely depositing a functional shell layer onto a nanostructured core, thereby enhancing the stability and functionality of the original material. metu.edu.trnih.gov

Precursor for Galvanic Exchange Reactions (e.g., Ag-Pt Core-Shell Nanowires)

A notable application of this compound is as a precursor in galvanic exchange reactions to create bimetallic nanostructures, such as silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr Galvanic replacement is a process where a more noble metal ion in solution is reduced and deposited onto the surface of a less noble metal template, which is simultaneously oxidized and dissolved. d-nb.info

In the synthesis of Ag-Pt core-shell nanowires, silver nanowires act as the sacrificial template. When introduced into a solution containing this compound, a galvanic exchange reaction is initiated. metu.edu.tr The silver atoms on the surface of the nanowire are oxidized to silver ions (Ag⁺) and dissolve into the solution, while the platinum(IV) ions from the hexahydroxoplatinate complex are reduced to platinum metal (Pt) and deposited onto the silver nanowire surface. d-nb.info This results in the formation of a platinum shell around the silver core. metu.edu.tr The use of this compound in this process is advantageous because it allows for the formation of a conformal and uniform platinum shell, which enhances the stability and catalytic properties of the resulting nanowires. metu.edu.trrsc.org These Ag-Pt core-shell nanowires have shown promise in applications such as transparent conductive films and as catalysts for various chemical reactions. d-nb.inforsc.org

Role of Hydroxyl Ligand Electronegativity in Ion Reduction for Shell Formation

The choice of the platinum precursor is crucial in controlling the galvanic replacement reaction. The hydroxyl (OH⁻) ligands in this compound play a significant role in this process due to their electronegativity. Compared to other common platinum precursors like chloroplatinic acid (H₂PtCl₆) or potassium hexachloroplatinate (K₂PtCl₆), the hydroxyl group has a smaller electronegativity. metu.edu.tr